A-01: An In-Depth Technical Guide to the Structure of 3-Bromo-2-chloro-7-iodoquinoline
A-01: An In-Depth Technical Guide to the Structure of 3-Bromo-2-chloro-7-iodoquinoline
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-Bromo-2-chloro-7-iodoquinoline, a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. We will dissect the molecule's fundamental identity, including its nomenclature and core physicochemical properties. The guide delves into the structural elucidation through spectroscopic methodologies, explores plausible synthetic strategies, and discusses the profound impact of its specific halogenation pattern on chemical reactivity and potential as a versatile building block in drug discovery. The content herein is structured to deliver not just factual data but also field-proven insights into the causality behind its structural and chemical characteristics, grounded in authoritative references.
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the quinoline scaffold is a privileged structure.[1] Comprising a benzene ring fused to a pyridine ring, quinoline and its derivatives are found in numerous natural products and synthetic drugs with a wide array of biological activities, including roles as HIV-1 integrase inhibitors.[1] The introduction of halogen atoms onto this scaffold dramatically influences its physicochemical properties—such as lipophilicity, metabolic stability, and electronic character—thereby modulating its pharmacological profile and synthetic utility.[2] The specific tri-halogenation pattern of 3-Bromo-2-chloro-7-iodoquinoline creates a unique electronic and steric environment, making it a highly valuable, albeit complex, synthetic intermediate.
Core Molecular Identity
A precise understanding of a molecule begins with its unambiguous identification. This section details the fundamental descriptors of 3-Bromo-2-chloro-7-iodoquinoline.
IUPAC Nomenclature and CAS Registry
This nomenclature precisely defines the location of each substituent on the quinoline ring system, which is critical for database searching and regulatory documentation.
Molecular Formula and Physicochemical Properties
The foundational quantitative data for this compound are summarized below. These properties are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₄BrClIN | [3][5] |
| Molecular Weight | 368.40 g/mol (approx.) | [3][5] |
| Purity (Typical) | ≥97-98% | [3] |
| Physical Form | Solid (predicted) | |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |
Structural Representation and Numbering
The structural integrity of 3-Bromo-2-chloro-7-iodoquinoline is defined by the specific connectivity of its atoms. The standard IUPAC numbering for the quinoline ring is essential for interpreting spectroscopic data and understanding reactivity.
Caption: IUPAC numbering of the 3-Bromo-2-chloro-7-iodoquinoline structure.
Spectroscopic Elucidation and Structural Verification
While the 2D diagram provides a blueprint, definitive structural proof relies on empirical spectroscopic data. For a molecule of this nature, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed for unambiguous characterization.
Predicted ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on the known effects of substituents on aromatic systems, we can predict the key features of the ¹H and ¹³C NMR spectra.
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¹H NMR: The spectrum would be characterized by four signals in the aromatic region (typically 7.0-9.0 ppm). The protons at positions 4, 5, 6, and 8 would each appear as distinct signals. The electron-withdrawing nature of the halogens and the nitrogen atom will cause a general downfield shift of all protons. The proton at C4 would likely be the most downfield singlet or narrow doublet. Protons at C5, C6, and C8 will exhibit coupling patterns (doublets, triplets, or doublet of doublets) depending on their neighboring protons.
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¹³C NMR: The spectrum would show nine distinct signals for the nine carbon atoms of the quinoline ring. The carbons directly attached to the electronegative halogens (C2, C3, C7) and nitrogen (C2, C8a) would be significantly deshielded and appear at lower field. Specifically, C2, C3, and C7 would exhibit large shifts due to the direct attachment of chlorine, bromine, and iodine, respectively.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
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Molecular Ion Peak (M⁺): The high-resolution mass spectrum (HRMS) would show a complex isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The calculated monoisotopic mass is approximately 366.8 g/mol , but the most intense peak in the cluster will correspond to the combination of the most abundant isotopes. The measured mass would be used to confirm the molecular formula C₉H₄BrClIN.
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Fragmentation Pattern: Fragmentation would likely involve the sequential loss of halogen atoms, with the C-I bond being the weakest and most likely to cleave first, followed by the C-Br and C-Cl bonds.
Synthesis and Chemical Reactivity
The synthesis of such a polyhalogenated heterocycle requires a strategic, multi-step approach that carefully controls the regioselectivity of each halogenation step.
Plausible Synthetic Strategy
A logical retrosynthetic approach would involve the construction of a substituted quinoline core followed by sequential, regioselective halogenation. Established methods like the Gould-Jacobs reaction could be used to form a 7-iodo-4-hydroxyquinoline intermediate, which can then be converted to the 4-chloro derivative before final bromination.[6]
Caption: A plausible synthetic workflow for 3-Bromo-2-chloro-7-iodoquinoline.
Key Reaction Protocol: Regioselective Bromination
This protocol outlines a general method for the regioselective bromination of an activated quinoline precursor.
Protocol: Electrophilic Bromination of a 2-Chloro-7-iodoquinolin-4-ol Intermediate
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Dissolution: Dissolve the 2-chloro-7-iodoquinolin-4-ol substrate (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
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Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq), to the solution at room temperature. The use of NBS provides a controlled source of electrophilic bromine, minimizing over-reaction.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-Bromo-2-chloro-7-iodoquinoline.
Causality: The choice of NBS as the brominating agent is crucial for achieving high regioselectivity. The existing substituents on the quinoline ring direct the electrophilic attack. The hydroxyl group at C4 (or its tautomeric keto form) strongly activates the ring, and the C3 position is sterically accessible and electronically favored for electrophilic substitution.
Structure-Reactivity Relationships
The three distinct halogen atoms impart a unique reactivity profile, making this molecule a versatile intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions.[7]
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C7-Iodine: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[8] This allows for the selective introduction of aryl, alkynyl, or vinyl groups at the 7-position.
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C3-Bromine: The carbon-bromine bond is less reactive than the C-I bond but can still participate in cross-coupling reactions under more forcing conditions. This differential reactivity allows for sequential, site-selective functionalization.
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C2-Chlorine: The carbon-chlorine bond is the least reactive of the three C-X bonds in typical palladium-catalyzed reactions. However, it is susceptible to nucleophilic aromatic substitution (SₙAr), especially given the electron-withdrawing nature of the quinoline nitrogen. It can also be targeted with specialized catalyst systems.
This hierarchy of reactivity (I > Br > Cl) is a cornerstone of modern synthetic strategy, enabling the programmed construction of highly complex molecules from a single, versatile building block.
Applications in Research and Drug Development
The 3-Bromo-2-chloro-7-iodoquinoline structure is not an end-product but a sophisticated synthetic intermediate. Its value lies in its potential for elaboration into a diverse library of novel compounds for biological screening.
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Scaffold for Kinase Inhibitors: The quinoline core is a known scaffold for various kinase inhibitors. The three halogenated positions serve as handles to introduce functionalities that can target specific binding pockets within an enzyme's active site.
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Building Block for Complex Heterocycles: Through sequential cross-coupling reactions, the molecule can be used to construct elaborate polycyclic and extended π-systems for applications in materials science and medicinal chemistry.[9]
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Probes for Chemical Biology: By attaching fluorescent tags or affinity labels via the reactive iodine or bromine positions, derivatives of this molecule can be synthesized to serve as probes for studying biological systems.
Conclusion
The structure of 3-Bromo-2-chloro-7-iodoquinoline is a testament to the strategic complexity achievable in modern organic synthesis. Its identity is confirmed through a combination of nomenclature and spectroscopic analysis. The molecule's true value is realized in its synthetic potential, where the differential reactivity of its three distinct carbon-halogen bonds provides a powerful platform for the selective and sequential introduction of diverse functional groups. For researchers in drug development, this compound represents a highly versatile scaffold, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents.
References
-
Lead Sciences. 3-Bromo-2-chloro-7-iodoquinoline. Available from: [Link]
-
PubChem. 3-Bromo-5-chloro-2-iodobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Chen, J. et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Reddy, R. P., & Kumar, A. (2018). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Available from: [Link]
-
Donham, L. L., & Gronert, S. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. The Journal of Organic Chemistry. Available from: [Link]
-
Wang, F., & Stahl, S. S. (2020). Recent advances in iodine mediated electrochemical oxidative cross-coupling. Organic & Biomolecular Chemistry. Available from: [Link]
-
Banwell, M. G. et al. (2009). Microwave-Assisted Trans-Halogenation Reactions of Various Chloro-, Bromo-, Trifluoromethanesulfonyloxy- and Nonafluorobutanesulfonyloxy-Substituted Quinolines, Isoquinolines, and Pyridines Leading to the Corresponding Iodinated Heterocycles. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Synthetic transformations of iodo‐compounds through cross‐coupling reactions. Available from: [Link]
-
Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available from: [Link]
-
Mphahlele, M. J., & Lesenyeho, L. G. (2013). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
-
Ghorai, M. K. et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available from: [Link]
-
Garcı́a-Rocı́o, M. et al. (2021). Approach to Heterospirocycles for Medicinal Chemistry. Molecules. Available from: [Link]
-
Shanahan, R. M. et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry. Available from: [Link]
-
Chen, J. et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic & Biomolecular Chemistry. Available from: [Link]
-
Asati, V. et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. Available from: [Link]
- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
-
PubChem. 8-Bromo-3-iodo-7-methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-Bromo-3-chloro-2-iodobenzene. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. Approach to Heterospirocycles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2-chloro-7-iodoquinoline - Lead Sciences [lead-sciences.com]
- 4. 3-Bromo-2-chloro-7-iodoquinoline,2086768-49-0-Amadis Chemical [amadischem.com]
- 5. 2086768-49-0 Cas No. | 3-Bromo-2-chloro-7-iodoquinoline | Matrix Scientific [matrixscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calibrechem.com [calibrechem.com]
- 9. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
